
4-(4-Piperidinyl)thiomorpholine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Piperidinyl)thiomorpholine dihydrochloride is a chemical compound with the CAS number 871112-79-7 . It has a molecular weight of 259.24 g/mol . The compound is solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringC1CNCCC1N2CCSCC2.Cl.Cl . This indicates that the compound contains a piperidine ring and a thiomorpholine ring, along with two chloride ions. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 259.24 g/mol .Scientific Research Applications
Antimicrobial Applications
Synthesis and Antimicrobial Activity : Research has shown the development of 4-thiomorpholine derivatives, including 4-(4-Piperidinyl)thiomorpholine, exhibiting antimicrobial activity. These derivatives were created through nucleophilic substitution reactions and tested for their antimicrobial effectiveness, indicating potential applications in combating microbial resistance (Kardile & Kalyane, 2010).
Antimicrobial Evaluation : Another study focused on the anti-microbial properties of 1-chloro-2-isocyanatoethane derivatives of thiomorpholine, assessing their activity against various bacterial and yeast strains. This research provides insight into the potential use of these compounds, including 4-(4-Piperidinyl)thiomorpholine, in developing new antibiotics (Nwuche et al., 2017).
Biochemical and Molecular Studies
Inhibitive Effects on Corrosion : The compound has been studied for its effects on corrosion inhibition, particularly in iron within sodium chloride solutions. This suggests potential applications in materials science, especially in corrosion prevention (Amar et al., 2006).
Molecular Docking Studies : Molecular docking studies have been conducted to evaluate the interaction of thiomorpholine derivatives with target proteins, providing insights into their potential therapeutic applications. This research is crucial for understanding the molecular basis of drug interactions (Demirci et al., 2017).
Environmental Applications
- Biodegradation of Xenobiotics : Studies have been conducted on the biodegradation of xenobiotics, including thiomorpholine compounds. This research is significant for environmental science, particularly in understanding the microbial degradation of hazardous substances (Delort & Combourieu, 2001).
Safety and Hazards
The compound is classified as Aquatic Chronic 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This indicates that it may cause long-term adverse effects in the aquatic environment. The safety data sheet (SDS) for this compound can provide more detailed safety information .
Properties
IUPAC Name |
4-piperidin-4-ylthiomorpholine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2S.2ClH/c1-3-10-4-2-9(1)11-5-7-12-8-6-11;;/h9-10H,1-8H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSBZGPCGQNCMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCSCC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
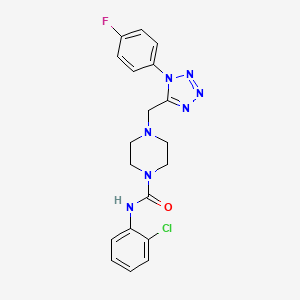


![5-chloro-4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole](/img/structure/B2379109.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid](/img/structure/B2379112.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-difluorophenyl)amino]acetamide](/img/structure/B2379114.png)
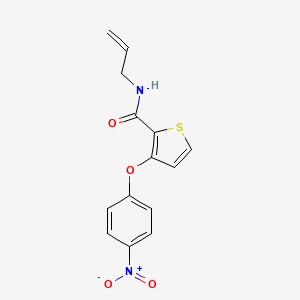
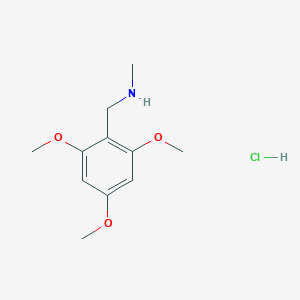
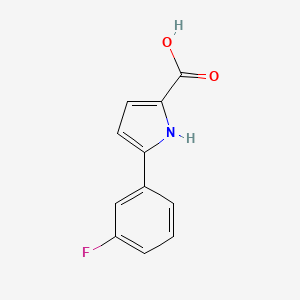
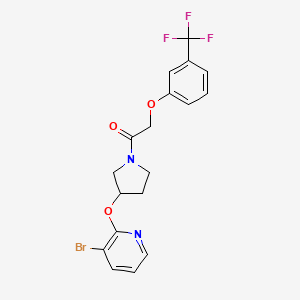

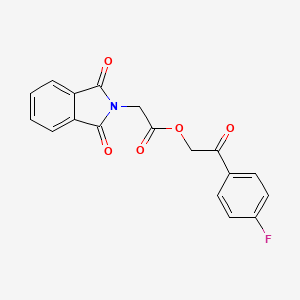
![N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2379125.png)
